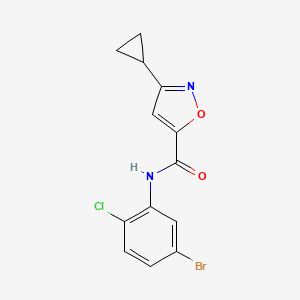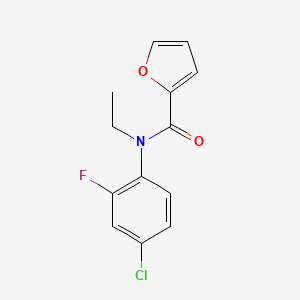
N-(4-chloro-2-fluorophenyl)-N-ethylfuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2-fluorophenyl)-N-ethylfuran-2-carboxamide, commonly known as CFEC, is a synthetic compound that has gained attention in scientific research for its potential therapeutic applications. CFEC is a member of the furan-2-carboxamide family of compounds and has been shown to have promising activity in preclinical studies.
Wirkmechanismus
The exact mechanism of action of CFEC is not fully understood, but it is believed to act by inhibiting certain enzymes and pathways involved in cancer growth, inflammation, and pain signaling. CFEC has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, and has also been found to inhibit the PI3K/AKT/mTOR pathway, which is involved in cancer growth.
Biochemical and Physiological Effects:
CFEC has been shown to have a range of biochemical and physiological effects in preclinical studies. These include reducing tumor growth, reducing inflammation, and reducing pain. CFEC has also been found to have a favorable toxicity profile in animal models, indicating that it may be safe for use in humans.
Vorteile Und Einschränkungen Für Laborexperimente
CFEC has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. CFEC also has a favorable toxicity profile, making it a potentially safe compound for use in preclinical studies. However, there are also limitations to using CFEC in lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on CFEC. One area of interest is in the development of CFEC derivatives with improved activity and selectivity. Another area of research is in the use of CFEC in combination with other therapies, such as chemotherapy or radiation therapy, to enhance their effectiveness. Additionally, more research is needed to fully understand the mechanism of action of CFEC and its potential therapeutic applications in various disease states.
Synthesemethoden
CFEC can be synthesized using a multi-step process that involves the reaction of 4-chloro-2-fluoroaniline with ethyl 2-furoate. The resulting product is then subjected to further chemical reactions to yield CFEC in high purity.
Wissenschaftliche Forschungsanwendungen
CFEC has been studied extensively in preclinical models for its potential therapeutic applications. Some of the areas of research include cancer, inflammation, and pain management. CFEC has been shown to have potent anti-tumor activity in various cancer cell lines and animal models. Additionally, CFEC has been found to have anti-inflammatory effects and can reduce pain in animal models.
Eigenschaften
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-N-ethylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO2/c1-2-16(13(17)12-4-3-7-18-12)11-6-5-9(14)8-10(11)15/h3-8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCOOMQQEAAUIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=C(C=C(C=C1)Cl)F)C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[2-(2-Fluoroethyl)-1,2,4-triazol-3-yl]methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B6626001.png)
![5-[[2-Chloro-5-(trifluoromethyl)phenoxy]methyl]-1-(2-fluoroethyl)-1,2,4-triazole](/img/structure/B6626009.png)


![5-(4-Chlorophenyl)-2-[[2-(2-fluoroethyl)-1,2,4-triazol-3-yl]methylsulfanyl]-1,3-oxazole](/img/structure/B6626040.png)
![1-[(2-methyltetrazol-5-yl)methyl]-4-[3-(trifluoromethoxy)phenyl]-3,6-dihydro-2H-pyridine](/img/structure/B6626050.png)
![2-[2-(2,2-Dimethylpropylsulfanyl)ethyl]-1,3-dioxolane](/img/structure/B6626052.png)
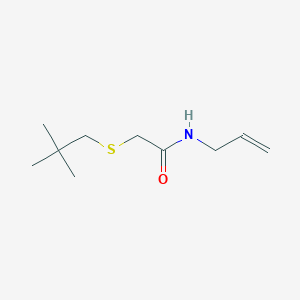
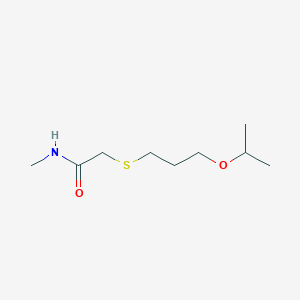
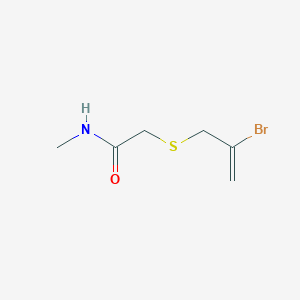

![6-[(3aS,6aS)-3a-[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B6626086.png)
![N-[3-[(4-cyanocyclohexyl)methylcarbamoylamino]propyl]-2-methylpropanamide](/img/structure/B6626088.png)
